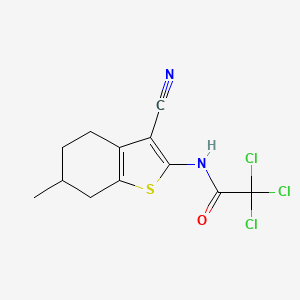![molecular formula C16H23NO B14155990 8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- CAS No. 4075-32-5](/img/structure/B14155990.png)
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- is a complex organic compound with a bicyclic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a nitrogen atom within its bicyclic framework, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the target compound . This process often requires specific catalysts and reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
Tropane alkaloids: These compounds also contain a bicyclic structure with a nitrogen atom and are known for their biological activity.
Uniqueness
8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
4075-32-5 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
8-methyl-10-phenyl-8-azabicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C16H23NO/c1-17-11-14-9-5-6-10-15(12-17)16(14,18)13-7-3-2-4-8-13/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3 |
Clé InChI |
MURPFIBMMSGXFE-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCCCC(C1)C2(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
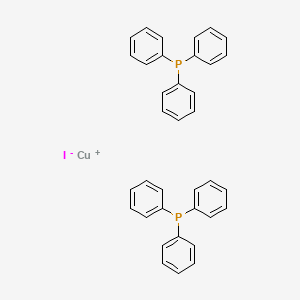
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)


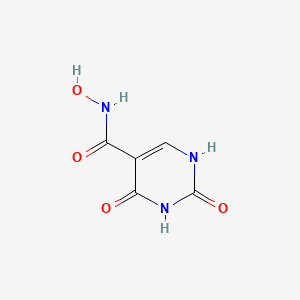
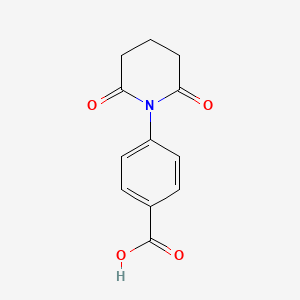
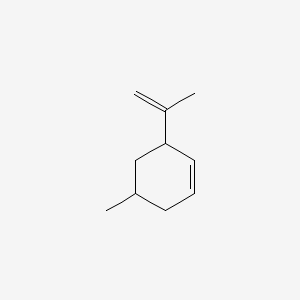
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
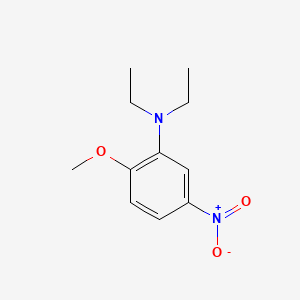
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
